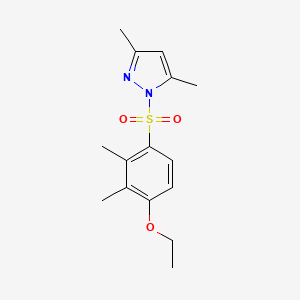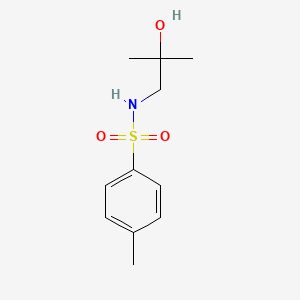
1-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an ethoxy group, two methyl groups, and a sulfonyl group attached to a pyrazole ring, making it a versatile molecule for various applications.
Métodos De Preparación
The synthesis of 1-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the sulfonyl group: The pyrazole ring is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Ethoxylation and methylation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
1-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s potential biological activities make it a candidate for studies in enzyme inhibition, receptor binding, and other biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The ethoxy and methyl groups may enhance the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar compounds to 1-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole include:
1-(4-Methoxy-2,3-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-3,5-dimethylisoxazole: Similar structure but with an isoxazole ring instead of a pyrazole ring.
1-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl-3,5-dimethylthiazole: Similar structure but with a thiazole ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and the pyrazole ring, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(4-ethoxy-2,3-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-6-20-14-7-8-15(13(5)12(14)4)21(18,19)17-11(3)9-10(2)16-17/h7-9H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJAMRQALOHYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate](/img/new.no-structure.jpg)

![3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid](/img/structure/B2911605.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2911607.png)


![methyl 3-(5-{[(3-chlorophenyl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2911611.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2911613.png)
![N-[(2Z,5Z)-1-methyl-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-4-oxoimidazolidin-2-ylidene]acetamide](/img/structure/B2911616.png)

![N-(3-methoxyphenyl)-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2911620.png)

![N-[(3-hydroxyoxolan-3-yl)methyl]-2,4,6-trimethylbenzamide](/img/structure/B2911623.png)

